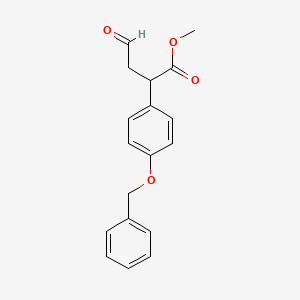













|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH2:5][CH:6]=C.[O:23]=[O+][O-].C(O)(=O)C.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.[Zn]>[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH2:5][CH:6]=[O:23] |f:3.4|
|


|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CC=C)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
450 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring for 0.25 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
into the reaction for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mass is purged subsurface with nitrogen for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting material
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is warmed to −30° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a reaction temperature of ≦0° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered through Celite®
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×4.5 L), and water (4.5 L)
|
|
Type
|
ADDITION
|
|
Details
|
is added to the organic phase
|
|
Type
|
CUSTOM
|
|
Details
|
gives a pH of >7
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is removed
|
|
Type
|
DISTILLATION
|
|
Details
|
the volume is reduced to 2.25 L by reduced pressure distillation
|
|
Type
|
CUSTOM
|
|
Details
|
is held at 50° C.
|
|
Type
|
ADDITION
|
|
Details
|
heptane (3L) is added
|
|
Type
|
CUSTOM
|
|
Details
|
to slowly provide a precipitate
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting slurry is cooled to 20° C. over 2 h
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
the solids are filtered
|
|
Type
|
WASH
|
|
Details
|
washed with heptane (3 L)
|
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight at 45° C.
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CC=O)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 513 g | |
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |